molecular formula C5H9BrO2S B12112774 3-Bromo-3-methyltetrahydrothiophene 1,1-dioxide

3-Bromo-3-methyltetrahydrothiophene 1,1-dioxide

Cat. No.: B12112774
M. Wt: 213.10 g/mol
InChI Key: DMCRORNOBOZTAR-UHFFFAOYSA-N
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Description

3-Bromo-3-methyltetrahydrothiophene 1,1-dioxide: (CAS Number: 872-93-5) is a chemical compound with the molecular formula C5H10O2S. It is also known by other names, including 3-methyltetrahydrothiophene 1,1-dioxide and 3-methylsulfolane . This compound features a tetrahydrothiophene ring with a bromine atom and an oxygen atom in the 1,1-positions.

Preparation Methods

Synthetic Routes: The synthetic preparation of 3-bromo-3-methyltetrahydrothiophene 1,1-dioxide involves several methods. One common approach is the bromination of 3-methyltetrahydrothiophene using bromine or a brominating agent. The reaction proceeds as follows:

3-Methyltetrahydrothiophene+Bromine3-Bromo-3-methyltetrahydrothiophene 1,1-dioxide\text{3-Methyltetrahydrothiophene} + \text{Bromine} \rightarrow \text{this compound} 3-Methyltetrahydrothiophene+Bromine→3-Bromo-3-methyltetrahydrothiophene 1,1-dioxide

Reaction Conditions: The reaction typically occurs at room temperature or under mild heating conditions. Solvents such as dichloromethane or chloroform are commonly used. The product can be isolated by simple workup procedures.

Industrial Production: Industrial-scale production methods may involve continuous flow processes or batch reactions. Detailed industrial protocols are proprietary, but the synthetic route remains similar to the laboratory-scale method.

Chemical Reactions Analysis

Reactivity: 3-Bromo-3-methyltetrahydrothiophene 1,1-dioxide participates in various chemical reactions:

    Oxidation: It can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols).

    Reduction: Reduction of the sulfoxide group may yield the corresponding sulfide.

Common Reagents and Conditions:

    Bromination: Bromine or N-bromosuccinimide (NBS) in a solvent like dichloromethane.

    Substitution: Various nucleophiles (e.g., amines, thiols) in appropriate solvents.

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).

Major Products: The major products depend on the specific reaction conditions and reagents used. For example:

  • Bromination yields this compound.
  • Substitution reactions lead to different derivatives.

Scientific Research Applications

3-Bromo-3-methyltetrahydrothiophene 1,1-dioxide finds applications in:

    Organic Synthesis: As a building block for more complex molecules.

    Solvent: Due to its unique structure, it serves as a solvent in chemical processes.

    Pharmaceuticals: Some derivatives exhibit biological activity.

Mechanism of Action

The exact mechanism of action is context-dependent. In pharmaceutical applications, it may interact with specific molecular targets or pathways. Further research is needed to elucidate its precise effects.

Comparison with Similar Compounds

While 3-bromo-3-methyltetrahydrothiophene 1,1-dioxide is relatively unique, similar compounds include other tetrahydrothiophenes and sulfoxides.

Properties

IUPAC Name

3-bromo-3-methylthiolane 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO2S/c1-5(6)2-3-9(7,8)4-5/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCRORNOBOZTAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCS(=O)(=O)C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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